4-Fluoromuconolactone

Muconate cycloisomerase Substrate specificity Fluorinated muconate

4-Fluoromuconolactone [(+)-4-carboxymethyl-4-fluoro-but-2-en-4-olide] is a fluorinated butenolide metabolite formed exclusively by the cycloisomerization of 3-fluoro-cis,cis-muconate via bacterial muconate cycloisomerases (EC 5.5.1.1). Unlike its non-fluorinated analog muconolactone, the C4 fluorine substituent profoundly alters the compound's chemical stability, enzymatic processing, and spontaneous degradation pathway.

Molecular Formula C6H5FO4
Molecular Weight 160.1 g/mol
CAS No. 126645-15-6
Cat. No. B156933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoromuconolactone
CAS126645-15-6
Synonyms4-carboxymethyl-4-fluorobut-2-en-4-olide
4-fluoromuconolactone
Molecular FormulaC6H5FO4
Molecular Weight160.1 g/mol
Structural Identifiers
SMILESC1=CC(OC1=O)(CC(=O)O)F
InChIInChI=1S/C6H5FO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9)
InChIKeyJWTRAEIUKUKVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoromuconolactone CAS 126645-15-6: Product-Specific Baseline for Scientific Procurement


4-Fluoromuconolactone [(+)-4-carboxymethyl-4-fluoro-but-2-en-4-olide] is a fluorinated butenolide metabolite formed exclusively by the cycloisomerization of 3-fluoro-cis,cis-muconate via bacterial muconate cycloisomerases (EC 5.5.1.1) [1]. Unlike its non-fluorinated analog muconolactone, the C4 fluorine substituent profoundly alters the compound's chemical stability, enzymatic processing, and spontaneous degradation pathway [1]. This compound serves as a critical mechanistic probe in fluorinated aromatic pollutant biodegradation studies and as a reference standard for muconate cycloisomerase substrate-specificity assays [2].

Why 4-Fluoromuconolactone Cannot Be Replaced by Muconolactone or 5-Fluoromuconolactone in Research Procurement


In-class butenolide metabolites (muconolactone, 5-fluoromuconolactone) are not functionally interchangeable with 4-fluoromuconolactone. The C4 fluorine atom dictates a distinct cycloisomerization regiochemistry: muconate cycloisomerases convert 3-fluoro-cis,cis-muconate exclusively to (+)-4-fluoromuconolactone, whereas 2-fluoro-cis,cis-muconate is not a substrate [1]. Spontaneous decomposition of 4-fluoromuconolactone at physiological pH proceeds via maleylacetate formation rather than HF elimination to dienelactones, a fate opposite to that of chloromuconolactones, which are stable at pH 7 and require enzymatic dehalogenation [1]. Furthermore, trans-dienelactone hydrolase (trans-DLH) accepts 4-fluoromuconolactone as a substrate, while canonical dienelactone hydrolase does not [2]. These divergent properties preclude generic substitution.

4-Fluoromuconolactone: Quantitative Comparator Evidence for Differentiated Selection


Exclusive Cycloisomerization Product from 3-Fluoro-cis,cis-muconate vs. No Conversion of 2-Fluoro-cis,cis-muconate

Muconate cycloisomerase from Pseudomonas putida PRS2000 converts 3-fluoro-cis,cis-muconate with a specificity constant (kcat/Km) of 92 min⁻¹ μM⁻¹, producing exclusively (+)-4-fluoromuconolactone [1]. In contrast, 2-fluoro-cis,cis-muconate undergoes no detectable conversion (0.1 mM substrate, photometric assay) and instead acts as a competitive inhibitor with Ki = 31 μM [1]. The native substrate cis,cis-muconate exhibits kcat/Km = 310 min⁻¹ μM⁻¹, placing 3-fluoro-cis,cis-muconate at ~30% relative catalytic efficiency [1].

Muconate cycloisomerase Substrate specificity Fluorinated muconate

Spontaneous Decomposition Pathway Divergence: Maleylacetate vs. Dienelactone Formation

At pH 7, 4-fluoromuconolactone decomposes spontaneously mainly to maleylacetate, which subsequently decarboxylates to cis-acetylacrylate; HF elimination to the two isomeric dienelactones (4-carboxymethylenebut-2-en-4-olides) is negligible [1]. In direct contrast, both chloromuconolactones (2-chloro- and 5-chloromuconolactone) are stable at physiological pH and require enzymatic carbon-chlorine bond cleavage by chloromuconate cycloisomerases to form dienelactones [1]. The spontaneous reaction rate of 4-fluoromuconolactone is so slow that enzymatic conversion is obligatory for biological turnover [1].

Chemical stability Degradation pathway pH-dependent decomposition

Spectrophotometric Detection: Extinction Coefficient Differential Enables Quantification

4-Fluoromuconolactone exhibits a molar extinction coefficient ε = 500 M⁻¹ cm⁻¹ at 240 nm, while its hydrolysis product maleylacetate shows ε = 4,700 M⁻¹ cm⁻¹ at the same wavelength, yielding a reaction coefficient Δε = 4,200 M⁻¹ cm⁻¹ [1]. This large differential permits continuous spectrophotometric monitoring of trans-dienelactone hydrolase (trans-DLH) activity using 4-fluoromuconolactone as substrate. In comparison, muconolactone lacks the fluorine substituent and does not provide a comparable absorbance change at 240 nm for analogous enzyme assays [2].

Spectrophotometry Enzyme kinetics Metabolite quantification

Enzyme Selectivity: Trans-DLH Hydrolyzes 4-Fluoromuconolactone, Dienelactone Hydrolase Does Not

Trans-dienelactone hydrolase (trans-DLH) from Pseudomonas sp. MT1 accepts 4-fluoromuconolactone as a substrate, converting it to maleylacetate [1]. In contrast, the canonical dienelactone hydrolase from Pseudomonas cepacia shows no significant conversion of 4-fluoromuconolactone, nor does it act on muconolactone or 3-oxoadipate enol-lactone [2]. This enzyme selectivity provides a functional discrimination tool: 4-fluoromuconolactone serves as a specific substrate probe to distinguish trans-DLH activity from classical dienelactone hydrolase activity in bacterial cell extracts.

Enzyme specificity Dienelactone hydrolase Trans-DLH

4-Fluoromuconolactone: Evidence-Anchored Application Scenarios for Laboratory Procurement


Muconate Cycloisomerase Substrate-Specificity Profiling

Use 4-fluoromuconolactone as the authentic product standard when calibrating HPLC or spectrophotometric assays that measure muconate cycloisomerase activity toward 3-fluoro-cis,cis-muconate. The exclusive formation of (+)-4-fluoromuconolactone from 3-fluoro-cis,cis-muconate, contrasted with the zero conversion of 2-fluoro-cis,cis-muconate, provides a regiochemical benchmark for characterizing wild-type and engineered cycloisomerase variants [1].

Trans-Dienelactone Hydrolase (trans-DLH) Activity Assay Development

Employ 4-fluoromuconolactone as a selective substrate for trans-DLH in continuous spectrophotometric assays at 240 nm, leveraging the large Δε = 4,200 M⁻¹ cm⁻¹ upon conversion to maleylacetate. This assay discriminates trans-DLH from canonical dienelactone hydrolase, which does not accept 4-fluoromuconolactone [1].

Fluorinated Aromatic Pollutant Biodegradation Pathway Elucidation

Apply 4-fluoromuconolactone as a pathway intermediate standard in studies of 4-fluorobenzoate or 4-fluorocatechol bacterial degradation. Its spontaneous decomposition to maleylacetate (rather than dienelactones) at neutral pH defines a metabolic checkpoint that distinguishes fluorinated from chlorinated ortho-cleavage pathways [1].

Inhibitor Screening for Muconate Cycloisomerase

Utilize 4-fluoromuconolactone formation as a readout in inhibitor screens targeting muconate cycloisomerase, exploiting the fact that 2-fluoro-cis,cis-muconate is a competitive inhibitor (Ki = 31 μM) of the native reaction while itself being non-convertible [1]. This creates a defined positive/negative control system for high-throughput screening.

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